molecular formula C8H8ClNO B1354633 5-Chloro-2,3-dihydro-1-benzofuran-4-amine CAS No. 76093-76-0

5-Chloro-2,3-dihydro-1-benzofuran-4-amine

Cat. No.: B1354633
CAS No.: 76093-76-0
M. Wt: 169.61 g/mol
InChI Key: RCCQFCDSKKIMJZ-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1-benzofuran-4-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran core with a chlorine atom at the 5-position and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzofuran derivatives may involve large-scale chemical synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1-benzofuran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

Gastrointestinal Disorders

5-Chloro-2,3-dihydro-1-benzofuran-4-amine serves as an intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used to treat chronic constipation. Prucalopride enhances gastrointestinal motility by stimulating serotonin receptors, thereby facilitating bowel movements in patients who do not respond to traditional laxatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Compounds within this class have demonstrated significant inhibitory effects against various cancer cell lines:

  • Leukemia : Inhibition rates of 56.84% and 60.89% against K-562 and SR cell lines.
  • Lung Cancer : Inhibition rates of 40.87% and 80.92% against NCI-H322M and NCI-H460.
  • Colon Cancer : Inhibition rates of up to 72.14% against HCT-116 cells .

This compound's mechanism of action may involve modulation of kinases and other cellular pathways critical for tumor growth and survival .

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit notable antimicrobial activity. Compounds similar to this compound have shown effectiveness against various pathogens:

  • Bacterial Inhibition : Compounds have demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Effective against Candida albicans, with some derivatives showing enhanced activity due to specific substituents on the benzofuran ring .

Case Study 1: Prucalopride Development

Prucalopride's development illustrates the successful application of this compound in clinical settings. Clinical trials have confirmed its efficacy in treating chronic constipation among patients who have not responded to other treatments .

Case Study 2: Anticancer Research

A series of studies evaluating benzofuran derivatives for anticancer properties have been conducted, demonstrating that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines. For instance, specific substitutions on the benzofuran scaffold significantly increased potency against ovarian and colon cancers .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical processes, such as enzyme inhibition and receptor binding . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,3-dihydro-1-benzofuran-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-Chloro-2,3-dihydro-1-benzofuran-4-amine is a synthetic compound belonging to the benzofuran family, characterized by its unique structural features that include a chlorine atom at the 5-position and an amine group at the 4-position. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C₈H₈ClNO, with a molecular weight of approximately 169.61 g/mol. The presence of the benzofuran core contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities were found to be comparable to standard antibiotics.

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus8
Escherichia coli10
Mycobacterium tuberculosis2

The compound's ability to inhibit bacterial growth suggests potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, derivatives of benzofuran compounds have demonstrated cytotoxic effects against human ovarian cancer cells (A2780) with IC50 values indicating potent activity.

Cell Line IC50 (μM) Reference
A2780<10
MCF7 (Breast Cancer)15

These findings support the exploration of this compound in cancer therapy.

The mechanism of action involves the interaction of this compound with specific molecular targets. It is believed to modulate various biochemical processes through enzyme inhibition and receptor binding. Studies have shown that it may act on pathways related to inflammation and cell proliferation.

Case Studies

  • Study on Antimycobacterial Activity :
    A study synthesized several benzofuran derivatives and evaluated their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity with MIC values as low as 2 μg/mL, suggesting that modifications to the benzofuran structure can enhance efficacy against resistant strains .
  • Evaluation of Anticancer Properties :
    In another investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results in inducing apoptosis and inhibiting cell growth in vitro, particularly in ovarian and breast cancer models .

Properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCQFCDSKKIMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506315
Record name 5-Chloro-2,3-dihydro-1-benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76093-76-0
Record name 5-Chloro-2,3-dihydro-1-benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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